3-(2-bromopyridin-4-yl)propan-1-amine hydrochloride
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Overview
Description
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12BrClN2 and a molecular weight of 251.55 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom at the 2-position of the pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of 3-(2-bromopyridin-4-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine, which is commercially available or can be synthesized through bromination of pyridine.
Alkylation: The 2-bromopyridine undergoes alkylation with 3-bromopropylamine to form 3-(2-bromopyridin-4-yl)propan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.
Scientific Research Applications
3-(2-Bromopyridin-4-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its ability to form various derivatives.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(2-bromopyridin-4-yl)propan-1-amine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 3-(2-bromopyridin-4-yl)propan-1-amine hydrochloride include:
2-(3-Bromopyridin-4-yl)propan-1-amine: A closely related compound with similar reactivity and applications.
3-Bromopropylamine: Another brominated amine with different structural features and reactivity.
4-(Bromomethyl)pyridine: A brominated pyridine derivative with different substitution patterns.
Properties
CAS No. |
2613381-46-5 |
---|---|
Molecular Formula |
C8H12BrClN2 |
Molecular Weight |
251.6 |
Purity |
95 |
Origin of Product |
United States |
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